Structural Differentiation: Quantitative Physicochemical Divergence from 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran
The target compound differs from its closest commercially available benzofuran analog by the presence of a 6-hydroxy substituent on the benzofuran core, resulting in quantifiable differences in molecular properties. The target compound (C13H14O4, MW 234.25) versus the comparator 5-acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (C13H14O3, MW 218.25) exhibits a molecular weight increase of 16.00 g/mol corresponding to the additional oxygen atom . This structural modification confers two hydrogen bond donor (HBD) sites compared to one in the comparator, and four hydrogen bond acceptor (HBA) sites versus three, as documented in PubChem structural data .
| Evidence Dimension | Molecular weight and hydrogen bonding capacity |
|---|---|
| Target Compound Data | MW = 234.25 g/mol; HBD count = 2; HBA count = 4; Molecular formula = C13H14O4 |
| Comparator Or Baseline | 5-Acetyl-2-(1-hydroxy-1-methylethyl)benzofuran (CAS 64165-99-7): MW = 218.25 g/mol; HBD count = 1; HBA count = 3; Molecular formula = C13H14O3 |
| Quantified Difference | ΔMW = +16.00 g/mol; ΔHBD = +1; ΔHBA = +1 |
| Conditions | Calculated molecular descriptors based on structural formula |
Why This Matters
Increased hydrogen bonding capacity directly impacts solubility profiles, chromatographic retention behavior, and potential molecular recognition interactions, making analytical method transfer and biological assay reproducibility dependent on using the correct compound.
